An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid. In the absence of extensive experimental data in the public domain, this document leverages predictive modeling based on established chemical principles and data from structurally analogous compounds. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering not only predicted values for key parameters but also detailed, field-proven experimental protocols for their empirical validation. The guide covers predicted acidity constants (pKa), solubility, lipophilicity, and melting point, alongside a proposed synthetic route and a complete suite of analytical methods for structural confirmation and purity assessment, including NMR, HPLC, and MS. Each section is grounded in scientific expertise, explaining the causality behind the predictions and the described methodologies to ensure a self-validating and trustworthy framework for the scientific investigation of this compound.
Introduction: Navigating the Landscape of a Novel Pyridine Derivative
The intersection of pyridine chemistry with alpha-hydroxy acids presents a fertile ground for the discovery of novel molecules with potential applications in pharmaceuticals and materials science. 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid is one such compound of interest, incorporating the key structural features of a fluorine-substituted pyridine ring and a chiral alpha-hydroxy acid moiety. The fluorine atom is anticipated to modulate the electronic properties and metabolic stability, while the alpha-hydroxy acid group provides a handle for further chemical modifications and influences the compound's solubility and acidity.
To date, a comprehensive experimental characterization of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid has not been reported in publicly accessible literature. This guide, therefore, takes a proactive and predictive approach, providing a robust framework for its synthesis and characterization. By combining computational predictions with detailed, actionable experimental protocols, we aim to empower researchers to confidently undertake the empirical study of this and similar novel chemical entities.
Predicted Physicochemical Properties: A Computational First Look
The following physicochemical properties have been predicted based on the structure of 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid and by drawing comparisons with structurally related compounds such as mandelic acid, pyridine, and 3-fluoropyridine. These values provide a crucial starting point for experimental design. Various computational tools, such as those offered by ACD/Labs and ChemDraw, can provide in silico predictions for a range of physicochemical properties.[1][2][3]
| Property | Predicted Value/Range | Rationale and Comparative Analysis |
| Molecular Formula | C₇H₆FNO₃ | - |
| Molecular Weight | 171.13 g/mol | - |
| pKa₁ (Carboxylic Acid) | 2.5 - 3.5 | The electron-withdrawing effect of the adjacent hydroxyl group and the 3-fluoro-2-pyridyl ring is expected to increase the acidity of the carboxylic acid compared to a simple alkyl carboxylic acid. This is comparable to mandelic acid (pKa ≈ 3.4). |
| pKa₂ (Pyridine Nitrogen) | 1.5 - 2.5 | The pKa of pyridine is approximately 5.23.[4] The strong electron-withdrawing effects of the adjacent fluorine atom and the alpha-hydroxyacetic acid substituent are predicted to significantly decrease the basicity of the pyridine nitrogen. |
| Aqueous Solubility | Moderately soluble | The presence of the carboxylic acid and hydroxyl groups, which can act as hydrogen bond donors and acceptors, suggests moderate solubility in water.[5] The overall solubility will be pH-dependent, increasing at pH values above the carboxylic acid pKa. |
| Organic Solvent Solubility | Soluble in polar organic solvents | Expected to be soluble in solvents like ethanol, methanol, DMSO, and DMF, which is typical for polar organic molecules.[6] |
| Melting Point (°C) | 130 - 145 | Structurally similar compounds like mandelic acid have a melting point in the range of 119-133 °C.[7][8][9] The introduction of the fluoropyridyl group and potential for different crystal packing could lead to a slightly higher melting point. |
| LogP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | The presence of the polar carboxylic acid and hydroxyl groups is balanced by the aromatic fluoropyridine ring. The predicted value suggests a compound with a balance of hydrophilic and lipophilic character. |
Proposed Synthetic Pathway
A plausible synthetic route to 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid can be envisioned starting from 3-fluoro-2-pyridinecarboxaldehyde. This approach involves a nucleophilic addition to the carbonyl group followed by hydrolysis.
Caption: Proposed two-step synthesis of the target compound.
Causality Behind Experimental Choices: This synthetic strategy is logical because the aldehyde functionality is susceptible to nucleophilic attack by a cyanide source (Step 1), a well-established method for forming cyanohydrins. The subsequent acid-catalyzed hydrolysis of the nitrile group (Step 2) is a standard and reliable method for the synthesis of carboxylic acids. This pathway is often high-yielding and utilizes readily available starting materials.
Analytical Characterization: A Multi-technique Approach
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid.
Caption: Integrated analytical workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the target compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide critical information. Predictive software such as ChemDraw or ACD/Labs NMR Predictor can be used to estimate chemical shifts.[10][11][12][13][14][15]
Predicted Spectral Data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Pyridyl Protons: Three distinct signals in the aromatic region (δ 7.5-8.5 ppm), with characteristic coupling patterns (doublet of doublets, doublet).
-
α-Proton: A singlet or a doublet (if coupled to the fluorine) around δ 5.0-5.5 ppm.
-
Hydroxyl and Carboxylic Protons: Broad singlets that are exchangeable with D₂O.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Carbonyl Carbon: A signal around δ 170-175 ppm.
-
Pyridyl Carbons: Five signals in the aromatic region (δ 120-160 ppm), with C-F coupling visible for the carbon bearing the fluorine and adjacent carbons.
-
α-Carbon: A signal around δ 70-75 ppm, likely showing a large one-bond C-F coupling.
-
-
¹⁹F NMR (376 MHz, DMSO-d₆):
-
A single signal for the fluorine atom on the pyridine ring, with its chemical shift influenced by the electronic environment.
-
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.[16]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[17][18][19] Chloroform-d is a common choice for many organic compounds.[18]
-
Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.[16]
-
Cap the NMR tube and label it clearly.[17]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard instrument parameters.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the synthesized compound. A reverse-phase method with UV detection is generally suitable.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., 254 nm or 260 nm).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to an appropriate concentration for injection (e.g., 10-100 µg/mL).
-
Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities. The purity is determined by the area percentage of the main peak.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile/water.
-
Instrumentation: A mass spectrometer equipped with an ESI source.
-
Analysis Mode:
-
Negative Ion Mode: The compound is expected to readily deprotonate at the carboxylic acid, yielding a prominent [M-H]⁻ ion.
-
Positive Ion Mode: Protonation of the pyridine nitrogen may also be observed, giving an [M+H]⁺ ion.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Compare the observed m/z of the molecular ion with the calculated exact mass of the compound.
Protocols for Physicochemical Property Determination
The following protocols describe standard laboratory procedures for the experimental determination of the key physicochemical properties.
pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[20][21][22][23]
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a solution of the compound at a concentration of approximately 1 mM in water or a suitable co-solvent if solubility is low.
-
Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[20]
-
-
Titration:
-
Place a known volume (e.g., 20 mL) of the compound solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
To determine the carboxylic acid pKa, titrate with the 0.1 M NaOH solution, adding small increments (e.g., 0.05-0.1 mL) and recording the pH after each addition.
-
To determine the pyridine pKa, first, acidify the solution with 0.1 M HCl to a pH below the predicted pKa, then titrate with 0.1 M NaOH.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[20]
-
Aqueous Solubility Determination by Kinetic Solubility Assay
This high-throughput method is commonly used in early drug discovery to estimate the solubility of a compound.
Caption: Workflow for kinetic solubility determination.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
-
Assay:
-
Add a small volume of the DMSO stock solution to the aqueous buffer in a 96-well plate (e.g., 2 µL of stock into 198 µL of buffer).
-
Seal the plate and shake at room temperature for a set period (e.g., 2-24 hours) to allow for precipitation and equilibration.
-
-
Analysis:
-
Filter the samples to remove any precipitated compound.
-
Analyze the concentration of the compound remaining in the filtrate using a calibrated HPLC-UV or LC-MS method.
-
The measured concentration represents the kinetic solubility of the compound under the tested conditions.
-
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity.
Caption: Workflow for melting point determination.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is a dry, finely ground powder.
-
Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound. A narrow melting range (1-2 °C) is indicative of high purity.
Conclusion
While experimental data for 2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid is not yet widely available, this technical guide provides a comprehensive, predictive, and methodological framework for its scientific investigation. The predicted physicochemical properties offer a valuable starting point for experimental design, and the detailed protocols for synthesis, analytical characterization, and property determination are designed to ensure scientific integrity and reproducibility. This guide serves as a testament to the power of combining in silico predictions with robust experimental methodologies to accelerate the exploration of novel chemical entities in drug discovery and development.
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